1-Bromohex-5-en-2-one

Catalog No.
S682012
CAS No.
145967-22-2
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromohex-5-en-2-one

CAS Number

145967-22-2

Product Name

1-Bromohex-5-en-2-one

IUPAC Name

1-bromohex-5-en-2-one

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2

InChI Key

SICVUWZDYJMQCT-UHFFFAOYSA-N

SMILES

C=CCCC(=O)CBr

Canonical SMILES

C=CCCC(=O)CBr

1-Bromohex-5-en-2-one is an organic compound with the molecular formula C6H9BrOC_6H_9BrO and a molecular weight of approximately 177.04 g/mol. It features a bromine atom attached to the first carbon of a hexene chain, along with a ketone functional group at the second carbon. This compound is categorized as a bromoalkene due to the presence of both an alkene and a halogen substituent. Its structure can be represented as follows:

text
Br |H2C=C-CO-CH2-CH2-CH3

The compound's unique configuration allows it to participate in various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles through both SN1S_N1 and SN2S_N2 mechanisms. In SN1S_N1 reactions, the formation of a carbocation intermediate occurs after bromine leaves, allowing for further nucleophilic attack .
  • Elimination Reactions: Under basic conditions, 1-bromohex-5-en-2-one can undergo elimination to form alkenes. This reaction typically involves the removal of hydrogen and bromine atoms to generate a double bond.
  • Addition Reactions: The double bond in the alkene can react with electrophiles, leading to various addition products.

Several methods can be employed to synthesize 1-bromohex-5-en-2-one:

  • Alkylation of Ketones: Starting from 5-hexen-2-one, bromination can be achieved using bromine or phosphorus tribromide.
  • Halogenation of Alkenes: An alkene precursor can be treated with bromine in an inert solvent, followed by oxidation to introduce the ketone functionality.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds may yield 1-bromohex-5-en-2-one through subsequent reactions.

Several compounds share structural similarities with 1-bromohex-5-en-2-one. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
5-Hexen-2-oneC6H10OA simple alkene without halogen
1-BromohexaneC6H13BrA saturated alkyl halide
3-Bromopent-2-en-1-oneC5H7BrOSimilar structure but shorter carbon chain
4-Bromopentan-2-oneC5H9BrODifferent position of the bromine and ketone

The uniqueness of 1-bromohex-5-en-2-one lies in its combination of both a bromo substituent and a ketone functional group within a hexene framework, offering distinct reactivity compared to its analogs.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-bromohex-5-en-2-one

Dates

Modify: 2023-08-15

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